2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

CAS No.: 356522-39-9

Cat. No.: VC1999862

Molecular Formula: C14H14N4

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356522-39-9 |

|---|---|

| Molecular Formula | C14H14N4 |

| Molecular Weight | 238.29 g/mol |

| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |

| Standard InChI | InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |

| Standard InChI Key | DDBIKFYWRHCKQT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |

| Canonical SMILES | CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |

Introduction

Chemical Structure and Properties

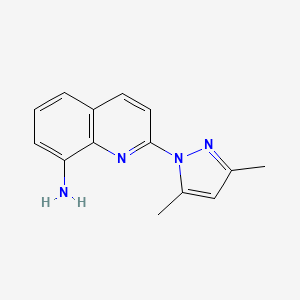

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine (CAS: 356522-39-9) is an organic compound featuring a complex heterocyclic structure. The molecule combines a quinoline scaffold with a pyrazole moiety and an amine functional group. This structural arrangement creates a compound with unique chemical properties and potential biological activities .

Structural Features

The compound consists of:

-

A quinoline core (bicyclic aromatic structure)

-

A 3,5-dimethyl-1H-pyrazol-1-yl group at position 2 of the quinoline

-

An amine functional group at position 8 of the quinoline

The molecular formula is C₁₄H₁₄N₄, with a molecular weight of 238.29 g/mol. The structural representation and key features are illustrated in Figure 1.

Physical and Chemical Properties

The physical and chemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine

The quinoline core provides aromaticity and rigidity to the molecule, while the pyrazole ring introduces additional reactivity due to its nitrogen atoms. The amine group at position 8 enhances the compound's solubility in polar solvents and potentially contributes to its ability to form hydrogen bonds, which can be significant for biological interactions .

Synthesis Methods

While the search results don't provide a specific synthesis method for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, related compounds with similar structural features have been synthesized through various approaches. Based on the synthesis of analogous compounds, potential pathways can be inferred.

General Synthetic Approaches

For similar pyrazole-quinoline conjugates, synthetic pathways typically involve:

-

Formation of the quinoline core structure

-

Introduction of the pyrazole moiety at the desired position

-

Functionalization with additional groups (such as the amine group)

One potential approach observed in related compounds is the reaction of hydrazinyl-quinolines with diketones. For instance, in the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol, 4-hydrazinyl-7,8-dimethylquinolin-2-ol was cyclized using pentane-2,4-dione . A similar approach might be applicable for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, with appropriate modifications to achieve the desired substitution pattern.

| Supplier | Catalog Number | Quantity | Purity | Price (as of April 2025) | Reference |

|---|---|---|---|---|---|

| Carl Roth | 2K0Y.3 | 250 mg | ≥95% | €203.20 | |

| Carl Roth | 2K0Y.4 | 500 mg | ≥95% | €309.00 | |

| Carl Roth | 2K0Y.5 | 1 g | ≥95% | €459.00 | |

| AK Scientific | 1497AE | - | - | Not specified |

The compound is typically supplied as a solid with a purity of ≥95%. Bulk discounts are available from some suppliers, with price reductions for larger orders .

Structure-Activity Relationships

Understanding structure-activity relationships (SARs) is crucial for developing derivatives with enhanced biological properties. Based on studies of related compounds, several structural features appear to influence activity:

Role of the Pyrazole Ring

The 3,5-dimethyl-1H-pyrazol-1-yl group is a common feature in several biologically active compounds. The methyl groups at positions 3 and 5 of the pyrazole ring can influence:

-

Lipophilicity: The methyl groups enhance lipophilicity, potentially improving membrane permeability.

-

Steric Effects: The presence of methyl groups can affect binding interactions with biological targets.

-

Electron Density: The methyl groups can donate electrons to the pyrazole ring, affecting its reactivity and interaction with target proteins.

In the synthesis of related compounds, it has been noted that the methyl group at the 3-position in pyrazole is particularly reactive, making it a potential site for further modifications .

Importance of the Quinoline Scaffold

The quinoline core contributes significantly to biological activity through:

-

Planarity: The planar nature of quinoline can facilitate intercalation with DNA.

-

π-Electron System: The extended aromatic system can participate in π-π stacking interactions with aromatic amino acids in proteins.

-

Nitrogen Atom: The quinoline nitrogen can act as a hydrogen bond acceptor, influencing binding to target proteins.

Significance of the 8-Amino Group

The amine group at position 8 of the quinoline ring can:

-

Form Hydrogen Bonds: The primary amine can act as both a hydrogen bond donor and acceptor.

-

Enhance Solubility: The amine group increases water solubility compared to non-substituted quinolines.

-

Serve as a Site for Further Modification: The primary amine is a versatile functional group that can be derivatized to create a library of compounds with potentially enhanced activities.

Research Gaps and Future Directions

Despite the interesting structural features of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, there appear to be significant research gaps that warrant further investigation:

Biological Activity Profiling

Comprehensive screening of the compound against various biological targets would provide valuable insights into its potential applications. Specific areas for investigation include:

-

Antimicrobial Activity: Given the known antimicrobial properties of quinolines and pyrazoles, testing against bacterial and fungal strains would be valuable.

-

Anticancer Potential: Evaluation against various cancer cell lines to determine cytotoxicity and potential anticancer mechanisms.

-

Anti-inflammatory Effects: Assessment of anti-inflammatory activity using in vitro and in vivo models.

-

Enzyme Inhibition Studies: Screening against enzymes known to be targeted by similar heterocyclic compounds, such as kinases and dehydrogenases.

Structural Modifications

The compound offers several sites for potential modification to create derivatives with enhanced properties:

-

Substitution of the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or other nitrogen-containing functional groups.

-

Modification of the Pyrazole Ring: Introduction of different substituents on the pyrazole to explore structure-activity relationships.

-

Functionalization of the Quinoline Core: Addition of substituents at other positions of the quinoline to modify electronic properties and biological activity.

Detailed Characterization

More comprehensive physical and spectroscopic characterization would enhance our understanding of the compound:

-

Crystal Structure Determination: X-ray crystallography to confirm the three-dimensional structure.

-

Detailed Spectroscopic Analysis: Complete NMR (¹H, ¹³C, 2D), UV-vis, and fluorescence spectroscopy data.

-

Thermal Properties: Melting point, thermal stability, and decomposition profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume